2'-O-tert-Butyldimethylsilyl-5'-O-DMT-inosine 3'-CE phosphoramidite
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Overview
Description
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite is a modified ribonucleoside with significant antiviral and anticancer properties. This compound has shown inhibitory activity against DNA synthesis in vitro and is capable of inhibiting the growth of cells infected with influenza A virus, herpes simplex virus type 2, and human lymphocytic leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite involves multiple steps. The starting material, inosine, undergoes protection at the 2’-hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. The 5’-hydroxyl group is then protected with 4,4’-dimethoxytrityl chloride (DMT-Cl) in pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using chromatography techniques and characterized using NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using iodine in the presence of water.
Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Iodine and water.
Reduction: Dithiothreitol (DTT).
Substitution: Acidic conditions using trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Formation of the corresponding phosphate derivative.
Reduction: Formation of the deprotected inosine derivative.
Substitution: Formation of the deprotected or differently protected inosine derivative.
Scientific Research Applications
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of modified oligonucleotides for research purposes.
Biology: Employed in studies involving DNA and RNA synthesis and modification.
Medicine: Investigated for its antiviral and anticancer properties, particularly against influenza A virus, herpes simplex virus type 2, and human lymphocytic leukemia cells.
Industry: Utilized in the production of synthetic oligonucleotides for various applications
Mechanism of Action
The mechanism of action of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite involves the inhibition of DNA synthesis. The compound targets the DNA polymerase enzyme, preventing the incorporation of nucleotides into the growing DNA strand. This inhibition leads to the cessation of DNA replication and ultimately cell death. The molecular pathways involved include the activation of apoptotic pathways in infected or cancerous cells .
Comparison with Similar Compounds
2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite is unique due to its specific modifications at the 2’- and 5’-positions, which enhance its stability and specificity. Similar compounds include:
5’-O-DMT-2’-O-tert-Butyldimethylsilyl-Inosine 3’-CE phosphoramidite: Similar structure but different protecting groups.
DMT-2’-O-TBDMS-G(iBu)-CE-Phosphoramidite: Contains a guanosine base instead of inosine.
3’-O-TERT-BUTYLDIMETHYLSILYL-5’-O-DMT-N2-ISOBUTYRYLGUANOSINE 2’-CE PHOSPHORAMIDITE: Another guanosine derivative with different protecting groups .
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H61N6O8PSi/c1-31(2)52(32(3)4)61(57-27-15-26-47)59-40-38(58-44(41(40)60-62(10,11)45(5,6)7)51-30-50-39-42(51)48-29-49-43(39)53)28-56-46(33-16-13-12-14-17-33,34-18-22-36(54-8)23-19-34)35-20-24-37(55-9)25-21-35/h12-14,16-25,29-32,38,40-41,44H,15,27-28H2,1-11H3,(H,48,49,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFMOUFQBYZIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N6O8PSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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